Cas no 2171181-00-1 ((2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid)

(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid
- EN300-1515372
- (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid
- 2171181-00-1
-
- インチ: 1S/C24H23N3O5S/c1-2-20(22(29)30)26-21(28)11-14-13-33-23(25-14)27-24(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13,19-20H,2,11-12H2,1H3,(H,26,28)(H,29,30)(H,25,27,31)/t20-/m1/s1
- InChIKey: AJJRONJATXUFCF-HXUWFJFHSA-N
- ほほえんだ: S1C=C(CC(N[C@@H](C(=O)O)CC)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 465.13584202g/mol
- どういたいしつりょう: 465.13584202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515372-2.5g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 2.5g |
$4771.0 | 2023-06-05 | ||
Enamine | EN300-1515372-0.1g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 0.1g |
$2142.0 | 2023-06-05 | ||
Enamine | EN300-1515372-1.0g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 1g |
$2433.0 | 2023-06-05 | ||
Enamine | EN300-1515372-10.0g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 10g |
$10464.0 | 2023-06-05 | ||
Enamine | EN300-1515372-100mg |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 100mg |
$2142.0 | 2023-09-27 | ||
Enamine | EN300-1515372-0.25g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 0.25g |
$2239.0 | 2023-06-05 | ||
Enamine | EN300-1515372-0.05g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 0.05g |
$2044.0 | 2023-06-05 | ||
Enamine | EN300-1515372-250mg |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 250mg |
$2239.0 | 2023-09-27 | ||
Enamine | EN300-1515372-0.5g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 0.5g |
$2336.0 | 2023-06-05 | ||
Enamine | EN300-1515372-5.0g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}butanoic acid |
2171181-00-1 | 5g |
$7058.0 | 2023-06-05 |
(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid 関連文献
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acidに関する追加情報
Introduction to (2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid (CAS No. 2171181-00-1)
(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid (CAS No. 2171181-00-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a thiazole ring, which contribute to its potential applications in drug development and biological studies.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and stability under various reaction conditions. This makes the compound a valuable intermediate in the synthesis of peptides and other bioactive molecules. The presence of the thiazole ring further enhances the compound's pharmacological properties, as thiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.
Recent research has focused on the potential of this compound as a lead molecule for the development of novel therapeutics. Studies have shown that compounds with similar structures have demonstrated promising results in preclinical trials for treating various diseases, including cancer and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that derivatives of this compound exhibited potent anticancer activity against multiple cancer cell lines, with minimal cytotoxicity to normal cells.
The synthesis of (2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid involves several steps, including the formation of the thiazole ring and the introduction of the Fmoc protecting group. The detailed synthetic route has been described in various scientific publications, highlighting the importance of precise control over reaction conditions to achieve high yields and purity. One notable method involves the condensation of a thioamide with an α-halo ketone followed by treatment with Fmoc chloride to introduce the protecting group.
In addition to its potential as a therapeutic agent, this compound has also been studied for its use as a research tool in biochemical assays. The presence of the Fmoc group allows for easy manipulation and modification, making it suitable for use in high-throughput screening assays to identify new drug candidates. Furthermore, the compound's stability and solubility properties make it an attractive candidate for formulation development, ensuring that it can be effectively delivered to target tissues.
The biological activity of (2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid has been extensively characterized through various in vitro and in vivo studies. These studies have demonstrated its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For example, research conducted at the University of California, San Francisco, found that this compound selectively inhibited the activation of certain kinases involved in cancer progression, thereby reducing tumor growth and metastasis.
The potential applications of this compound extend beyond cancer therapy. Recent studies have also explored its use in treating infectious diseases caused by drug-resistant bacteria. A study published in the Antimicrobial Agents and Chemotherapy journal in 2023 reported that derivatives of this compound exhibited strong antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This finding highlights the versatility of this compound and its potential as a broad-spectrum antimicrobial agent.
In conclusion, (2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid (CAS No. 2171181-00-1) is a promising molecule with significant potential in both pharmaceutical research and clinical applications. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in medicinal chemistry and drug discovery.
2171181-00-1 ((2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid) 関連製品
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